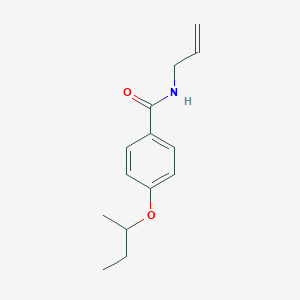![molecular formula C15H16N2O3 B268331 N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268331.png)
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide, also known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain sensation. A-967079 has been extensively studied for its potential therapeutic applications in pain management.
Mechanism of Action
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide works by selectively blocking the TRPV1 channel, which is responsible for transmitting pain signals to the brain. By blocking this channel, N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide can reduce pain sensation without affecting other sensory functions.
Biochemical and Physiological Effects:
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has been shown to reduce pain sensation in animal models without affecting other sensory functions. It has also been shown to have a low potential for toxicity and side effects.
Advantages and Limitations for Lab Experiments
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide is a highly selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain sensation. However, its high cost and limited availability may limit its use in some experiments.
Future Directions
There are several potential future directions for research on N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and metabolism. Additionally, the potential use of N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide in combination with other pain medications is an area of ongoing research.
Synthesis Methods
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide can be synthesized using a multistep procedure involving the reaction of 3-bromoaniline with isopropyl isocyanate to form the intermediate N-(3-bromophenyl)isopropylcarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide.
Scientific Research Applications
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to inhibit capsaicin-induced pain in animal models, suggesting that it may be effective in treating chronic pain conditions. N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide has also been studied for its potential use in treating neuropathic pain, inflammatory pain, and cancer pain.
properties
Product Name |
N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-[3-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-5-3-6-12(9-11)17-15(19)13-7-4-8-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
UBCVOMQVDYWGCM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)

![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)


![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)